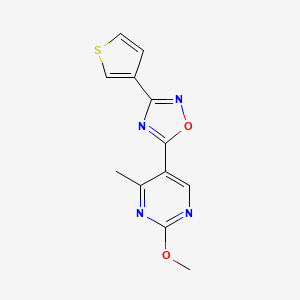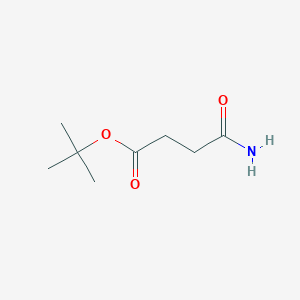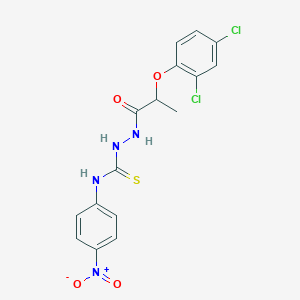![molecular formula C27H22ClN3O2S B2999457 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422530-29-8](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The compound is synthesized through reactions that demonstrate its potential for modifications and derivatizations, leading to the formation of various biologically active derivatives. For instance, derivatives of 3H-quinazolin-4-one have been synthesized, showcasing a method to modify the sulfur atom and create compounds with potential antimicrobial activity (Saleh et al., 2004). Such synthetic versatility indicates that the compound may also be a candidate for chemical modifications aimed at enhancing biological activity or altering pharmacological properties.
Antimicrobial and Antibacterial Activity
The research into quinazolinone derivatives reveals their significant antimicrobial and antibacterial potential. For example, some novel phenylthiazolylquinazolin-4(3H)-one derivatives were synthesized and showed promising antibacterial activity, highlighting the potential of such compounds in addressing microbial resistance (Badwaik et al., 2009). This suggests that "3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one" could also exhibit similar activities, warranting further investigation into its antimicrobial properties.
Antitumor and Anticancer Properties
Quinazolinone derivatives have been explored for their anticancer activities, with some compounds showing inhibitory effects on tumor cell lines. For instance, certain 2,3,7-trisubstituted Quinazoline derivatives have demonstrated remarkable activity against CNS cancer cell lines, suggesting that similar compounds might also possess potent anticancer properties (Noolvi & Patel, 2013). The research on "3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one" could therefore extend into evaluating its efficacy as an anticancer agent.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 2-mercaptoquinazolin-4-one, followed by the reaction of the resulting intermediate with 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride.", "Starting Materials": [ "4-chlorobenzylamine", "2-mercaptoquinazolin-4-one", "4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride", "Sodium bicarbonate", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 eq) in methanol and add 2-mercaptoquinazolin-4-one (1.2 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum.", "Step 3: Dissolve the solid obtained in Step 2 in chloroform and add 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride (1.2 eq). Stir the mixture at room temperature for 24 hours.", "Step 4: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product." ] } | |
Número CAS |
422530-29-8 |
Nombre del producto |
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Fórmula molecular |
C27H22ClN3O2S |
Peso molecular |
488 |
Nombre IUPAC |
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H22ClN3O2S/c28-22-9-6-18(7-10-22)17-31-26(33)23-11-8-21(16-24(23)29-27(31)34)25(32)30-14-12-20(13-15-30)19-4-2-1-3-5-19/h1-12,16H,13-15,17H2,(H,29,34) |
Clave InChI |
WUKCBLSYDQLDJN-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2999378.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2999379.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide](/img/structure/B2999382.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2999385.png)

![N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2999390.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999393.png)
![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2999396.png)
![6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2999397.png)